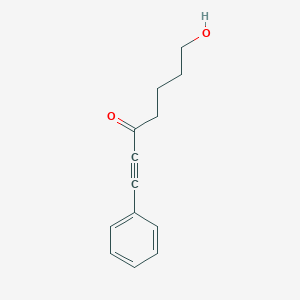
1-Heptyn-3-one, 7-hydroxy-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptyn-3-one, 7-hydroxy-1-phenyl- is an organic compound with the molecular formula C13H14O2. This compound is characterized by the presence of a hydroxyl group (-OH) and a phenyl group (C6H5) attached to a heptynone backbone. It is a versatile molecule with significant applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptyn-3-one, 7-hydroxy-1-phenyl- can be synthesized through various organic reactions. One common method involves the reaction of 1-heptyne with benzaldehyde in the presence of a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically include:
Solvent: Anhydrous ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Oxidizing Agent: Hydrogen peroxide or potassium permanganate
Industrial Production Methods: In industrial settings, the production of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- may involve large-scale batch reactors with controlled temperature and pressure conditions to optimize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Heptyn-3-one, 7-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of 7-oxo-1-phenylhept-1-yne or 7-carboxy-1-phenylhept-1-yne.
Reduction: Formation of 7-hydroxy-1-phenylheptan-1-ol.
Substitution: Formation of brominated or chlorinated derivatives of the phenyl group
Scientific Research Applications
1-Heptyn-3-one, 7-hydroxy-1-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes
Comparison with Similar Compounds
1-Heptyn-3-one, 7-hydroxy-1-phenyl- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-Heptyn-3-one, 1-phenyl-; 1-Heptyn-3-one, 7-methoxy-1-phenyl-; 1-Heptyn-3-one, 7-ethoxy-1-phenyl-.
Uniqueness: The presence of the hydroxyl group at the 7th position and the phenyl group at the 1st position imparts unique chemical and biological properties to 1-Heptyn-3-one, 7-hydroxy-1-phenyl-, distinguishing it from its analogs
Properties
CAS No. |
67654-84-6 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
7-hydroxy-1-phenylhept-1-yn-3-one |
InChI |
InChI=1S/C13H14O2/c14-11-5-4-8-13(15)10-9-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8,11H2 |
InChI Key |
VWOVWRFBWMDHJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















